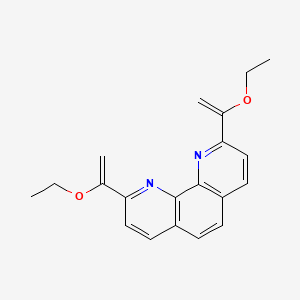
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its versatility in coordination chemistry.
Méthodes De Préparation
The synthesis of 1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- typically involves the reaction of 2,9-dichloro-1,10-phenanthroline with tri-n-butyl(1-ethoxyethenyl)tin in the presence of a palladium catalyst. This method yields the desired compound with a high degree of purity and efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The ethoxyethenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit metalloproteases by binding to the active site of the enzyme, thereby preventing substrate access . The compound’s interaction with metal ions also plays a crucial role in its applications in coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline, 2,9-bis(1-ethoxyethenyl)- is unique compared to other phenanthroline derivatives due to the presence of the ethoxyethenyl groups, which enhance its chemical reactivity and potential applications. Similar compounds include:
1,10-Phenanthroline-2,9-dicarboxamides: Known for their use in extracting lanthanides and actinides.
2,9-Dimethyl-1,10-phenanthroline: Used as a reagent for the colorimetric determination of copper.
Bis(1,10-phenanthroline) Copper(I) complexes: Studied for their mechanochromic properties.
Propriétés
Numéro CAS |
864510-61-2 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,9-bis(1-ethoxyethenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C20H20N2O2/c1-5-23-13(3)17-11-9-15-7-8-16-10-12-18(14(4)24-6-2)22-20(16)19(15)21-17/h7-12H,3-6H2,1-2H3 |
Clé InChI |
UEPURUMBDVGPKI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(=C)OCC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
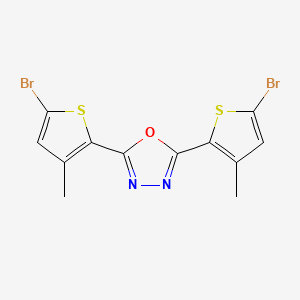
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
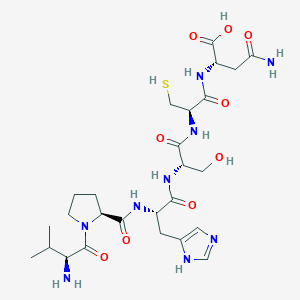
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
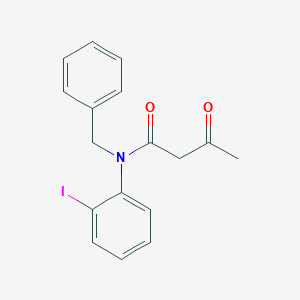
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
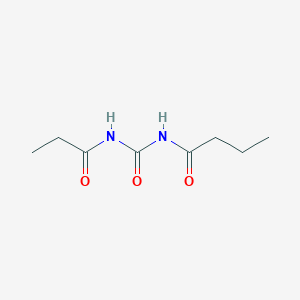
![{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]](/img/structure/B14199297.png)
